molecular formula C7H4F3NO2 B1630513 3-Nitrobenzotrifluoride CAS No. 98-46-4

3-Nitrobenzotrifluoride

Cat. No.: B1630513
CAS No.: 98-46-4
M. Wt: 191.11 g/mol
InChI Key: WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Description

3-Nitrobenzotrifluoride (CAS 98-46-4), also known as 1-nitro-3-(trifluoromethyl)benzene, is an aromatic nitro compound with the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol. Key physicochemical properties include a melting point of -5°C, boiling point of 200–205°C, density of 1.436 g/mL, and moderate polarity (dielectric constant ε = 22). It is sparingly soluble in water (0.4 g/L at 20°C) but miscible with organic solvents like p-xylene.

Preparation Methods

Primary Synthetic Routes for 3-Nitrobenzotrifluoride

Nitration of Benzotrifluoride

The nitration of benzotrifluoride using nitric acid-sulfuric acid mixtures represents the most widely adopted industrial method. This electrophilic aromatic substitution proceeds via the generation of nitronium ions ($$ \text{NO}_2^+ $$) in a strongly acidic medium.

Reaction Conditions and Optimization

  • Nitrating Agents : Concentrated nitric acid ($$ \geq 90\% $$) and sulfuric acid ($$ \geq 98\% $$) in a 1:2.5 molar ratio.
  • Temperature Control : Maintained between 0–40°C (preferably 20–30°C) to minimize by-products such as dinitro derivatives.
  • Reaction Time : 1–2 hours post-addition, with extended stirring ensuring complete conversion.

Table 1: Standard Nitration Protocol from Patent WO1988010247A1

Parameter Specification
Benzotrifluoride 80.0 g (0.55 mol)
Sulfuric Acid (conc.) 200 mL
Fuming Nitric Acid 29.3 mL (1.2 equivalents)
Temperature 20–30°C
Workup Extraction with dichloromethane
Yield 91% (isolated)

The process isolates 3-NBTF as a pale-yellow oil with 94% purity by gas-liquid chromatography (GLC).

Mechanistic Insights

Sulfuric acid acts as both a catalyst and dehydrating agent, enhancing nitronium ion formation:
$$
\text{HNO}3 + 2\text{H}2\text{SO}4 \rightarrow \text{NO}2^+ + \text{H}3\text{O}^+ + 2\text{HSO}4^-
$$
Benzotrifluoride’s electron-withdrawing trifluoromethyl group directs nitration to the meta position, favoring 3-NBTF over ortho/para isomers.

High-Pressure Fluorination of Nitrobenzoic Acids (Historical Method)

An obsolete route described in U.S. Patent No. 3,390,170 involves treating 2-methyl-3-nitrobenzoic acid with sulfur tetrafluoride ($$ \text{SF}_4 $$) at >100°C under high pressure.

Key Limitations :

  • Safety Hazards : Risk of reactor rupture due to corrosive $$ \text{SF}_4 $$ and elevated pressures.
  • Low Scalability : Requires specialized stainless steel reactors and 15-hour reaction times.
  • Environmental Concerns : Generates toxic hydrogen fluoride ($$ \text{HF} $$) as a by-product.

Comparative Analysis of Preparation Methods

Yield and Efficiency

Table 2: Method Comparison

Method Yield Temperature Pressure Scalability
Nitration (HNO₃/H₂SO₄) 91% 20–30°C Atmospheric High
Fluorination (SF₄) <70%* >100°C High Low

*Estimated from patent descriptions.

The nitration route outperforms fluorination in yield, safety, and operational simplicity.

By-Product Formation and Purity

  • Nitration By-Products : Trace amounts of 2-nitro and 4-nitro isomers (<5%) due to steric hindrance from the trifluoromethyl group.
  • Fluorination By-Products : Hydrolyzed intermediates (e.g., 3-nitrobenzoic acid) and HF, complicating purification.

Industrial-Scale Process Optimization

Acid Recovery and Recycling

Spent sulfuric acid from nitration contains ~70% $$ \text{H}2\text{SO}4 $$, which can be reconcentrated via vacuum distillation. This reduces raw material costs by 30–40% compared to single-use systems.

Solvent Selection

  • Extraction Solvents : Dichloromethane and di-isopropyl ether provide optimal phase separation and minimal emulsion formation.
  • Aprotic Solvents : Dimethyl sulfoxide (DMSO) enhances methylide stability during downstream methylation steps but requires inert atmospheres.

Emerging Alternatives and Research Gaps

Solid Acid Catalysts

Recent studies propose zeolites and sulfonated graphene as recyclable catalysts to replace sulfuric acid. Preliminary data show 75–80% yields but require higher temperatures (50–60°C).

Continuous-Flow Nitration

Microreactor systems reduce reaction times to <10 minutes and improve heat dissipation. However, catalyst fouling and clogging remain challenges for large-scale adoption.

Chemical Reactions Analysis

Reduction Reactions

The nitro group in 3-nitrobenzotrifluoride undergoes reduction to form amines. Catalytic hydrogenation or chemical reductants like iron/HCl yield 3-aminobenzotrifluoride , a precursor for pharmaceuticals and agrochemicals . For example:

C₇H₄F₃NO₂ + 6 H₂ → C₇H₇F₃N + 3 H₂O\text{C₇H₄F₃NO₂ + 6 H₂ → C₇H₇F₃N + 3 H₂O}

Reduction conditions must avoid excessive heat due to the compound’s explosive tendencies in basic environments .

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient aromatic ring facilitates NAS. Studies show reactivity with amines (e.g., n-butylamine, piperidine) in dipolar aprotic solvents like DMSO . Substituent positioning critically affects rates:

Substituent PositionRelative Reactivity (k)Notes
Para-CF₃ (3c)1.0 (baseline)Enhanced polar activation
Ortho-CF₃ (4c)0.3–0.5Steric hindrance reduces accessibility
Meta-NO₂ (5c)1.5–2.0Stronger electron withdrawal

Steric effects from the ortho-CF₃ group hinder nucleophilic attack, while para-CF₃ enhances reactivity via hyperconjugation .

Nitration Reactions

This compound undergoes further nitration to form 3,5-dinitrobenzotrifluoride under controlled conditions :

Conditions :

  • Nitrating agent: HNO₃/H₂SO₄ (60–65% H₂SO₄ concentration)

  • Temperature: 110°C

  • Reaction time: 12–14 hours

ParameterValueImpact
H₂SO₄ Concentration>65%Hydrolysis risk ↑
Temperature>120°CDecomposition ↑

Yields reach ~88% with minimal hydrolysis when H₂SO₄ concentration remains below 65% .

Reactions with Bases

In alkaline environments (e.g., NaOH or KOH), this compound decomposes exothermically, releasing toxic NOₓ and fluoride gases :

C₇H₄F₃NO₂ + OH⁻ → [Unstable intermediates] → F⁻ + NO₂⁻ + CO₂\text{C₇H₄F₃NO₂ + OH⁻ → [Unstable intermediates] → F⁻ + NO₂⁻ + CO₂}

This reactivity necessitates caution during storage and handling.

Cross-Coupling Reactions

The trifluoromethyl group enables participation in Suzuki-Miyaura and Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives used in material science :

C₇H₄F₃NO₂ + ArB(OH)₂ → C₇H₄F₃Ar + NO₂B(OH)₂\text{C₇H₄F₃NO₂ + ArB(OH)₂ → C₇H₄F₃Ar + NO₂B(OH)₂}

Thermochemical Data

Gas-phase ion-molecule reactions with halides reveal thermodynamic parameters :

ReactionΔH° (kJ/mol)ΔS° (J/mol·K)
Br⁻ + C₇H₄F₃NO₂ → Adduct77.4 ± 7.593.3
Cl⁻ + C₇H₄F₃NO₂ → Adduct81.6 ± 4.274.9

These values indicate strong electrophilic character at the nitro-substituted position.

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

One of the prominent applications of 3-Nitrobenzotrifluoride is in the synthesis of pharmaceutical intermediates. It serves as a precursor for various active pharmaceutical ingredients (APIs). For instance, it is utilized in the preparation of compounds like 4-chloro-3-nitrobenzotrifluoride, which has applications in agrochemicals and pharmaceuticals .

Table 1: Examples of Pharmaceutical Intermediates Derived from this compound

Compound NameApplication Area
4-Chloro-3-nitrobenzotrifluorideAgrochemicals
4-Halo-3-nitrobenzotrifluoridePharmaceuticals

Environmental Applications

Research has indicated that this compound can be used in environmental studies, particularly in assessing the solubility of compounds during nuclear fuel reprocessing. Its properties allow for effective evaluation of solubility behaviors in various solvents . This makes it valuable for understanding the environmental impact of nuclear waste and developing methods for its safe disposal.

Chemical Reactions and Catalysis

This compound is also employed as a reagent in various chemical reactions, including nitration processes. Its ability to undergo dinitration has been documented, where it reacts with nitrating agents to form more complex nitro compounds . This property is exploited in synthetic organic chemistry to create new materials with desired functionalities.

Case Study: Dinitration Process

  • A study demonstrated an improved process for dinitrating this compound under controlled conditions, resulting in higher yields and reduced byproducts. This method highlights the compound's utility in industrial applications where efficiency and product purity are critical .

Ligand for Separation Processes

Recent research has identified this compound as a highly selective ligand for the separation of actinides and lanthanides within the nuclear fuel cycle. Its unique chemical structure allows it to selectively bind these heavy metals, facilitating their extraction and recovery from spent nuclear fuel . This application underscores the compound's significance in nuclear chemistry and waste management.

Mechanism of Action

The mechanism of action of 3-Nitrobenzotrifluoride involves its ability to participate in various chemical reactions due to the presence of the nitro and trifluoromethyl groups. The nitro group is an electron-withdrawing group that can activate the aromatic ring towards nucleophilic substitution reactions. The trifluoromethyl group enhances the compound’s lipophilicity, making it more soluble in organic solvents and facilitating its interaction with biological molecules .

Comparison with Similar Compounds

Structural Isomers: Nitrobenzotrifluorides

The nitration of benzotrifluoride yields three isomers, differing in nitro group position, which significantly impacts their reactivity and applications:

Compound CAS No. Boiling Point (°C) Key Applications Reference
3-Nitrobenzotrifluoride 98-46-4 200–205 Solvent for Ln/An extraction; pharmaceutical precursor
2-Nitrobenzotrifluoride 384-22-5 210–215 Limited industrial use; niche synthesis
4-Nitrobenzotrifluoride 402-54-0 195–200 Intermediate in dye manufacturing

Key Differences :

  • Reactivity : The meta-substituted nitro group in this compound enhances stability in extraction systems compared to ortho/para isomers, which are more prone to side reactions.
  • Polarity : All isomers share similar polarities, but the meta isomer’s balance of solubility and chemical inertia makes it preferable for industrial processes.

Halogenated Derivatives

Chlorination or bromination of nitrobenzotrifluorides introduces additional functional groups, altering extraction efficiency and toxicity:

Compound CAS No. Molecular Weight Key Properties Applications Reference
4-Chloro-3-nitrobenzotrifluoride 121-17-5 225.55 High thermal stability (bp >250°C) Pesticide synthesis
3-Chloro-5-nitrobenzotrifluoride 401-93-4 225.55 Enhanced lipophilicity (XLogP3 = 3.3) Specialty chemical intermediate
3-Bromo-5-fluoro-4-nitrobenzotrifluoride 1310914-30-7 287.99 High halogen content; low water solubility Radiolabeling studies

Comparison with this compound :

  • Extraction Performance : Halogenated derivatives exhibit higher distribution ratios (e.g., Pd²⁺ extraction D ≈ 10²) but require costly synthesis.
  • Toxicity : this compound (LD₅₀ = 490.5 mg/kg) is less toxic than pentachloronitrobenzene (LD₅₀ = 2470.6 mg/kg) but more hazardous than 4-nitro-m-cresol.

Amino and Alkyl Derivatives

Reduction or alkylation of this compound yields compounds with distinct biological and industrial roles:

Compound CAS No. Synthesis Route Applications Reference
3-Aminobenzotrifluoride 98-16-8 Catalytic hydrogenation of nitro group Anticancer agents (e.g., ponatinib)
3-Amino-2-methylbenzotrifluoride N/A Nitration → methylation → reduction Agrochemical intermediates

Key Advantages :

  • Pharmaceutical Utility: Amino derivatives are critical for drugs targeting tyrosine kinases and hormone receptors.
  • Cost Efficiency: this compound’s synthesis is scalable (up to kg-scale), whereas amino derivatives require multi-step purification.

Performance in Solvent Extraction Systems

This compound outperforms conventional solvents in selective metal recovery:

Solvent Dielectric Constant (ε) Uranyl (UO₂²⁺) D Ratio Palladium (Pd²⁺) D Ratio Reusability (Cycles) Reference
This compound 22 >300 ~100 10
Nitrobenzene 35 150 ~50 5
p-Xylene 2.26 <10 <1 Not reusable

Mechanistic Insights :

  • The moderate polarity of this compound stabilizes charged complexes (e.g., {[LLn(NO₃)₂H₂O]⁺NO₃⁻}) while enabling phase separation.
  • In contrast, non-polar solvents like p-xylene fail to extract heavy lanthanides due to poor ion-pair stabilization.

Industrial and Environmental Considerations

  • Synthesis: Produced via nitration of benzotrifluoride (H₂SO₄/HNO₃), yielding 91% meta isomer.
  • Regulatory Status : Classified as toxic (H302, H315) and environmentally hazardous (H410).
  • Alternatives : Ionic liquids and phenanthroline-based extractants offer higher selectivity but lack cost-effectiveness.

Biological Activity

3-Nitrobenzotrifluoride (3-NBTF) is an aromatic compound with the molecular formula C7_7H4_4F3_3NO2_2. It has garnered attention in various fields of research due to its diverse biological activities. This article explores the biological properties of 3-NBTF, including its mechanisms of action, potential therapeutic applications, and safety profile.

This compound is characterized by the presence of a nitro group (-NO2_2) and trifluoromethyl groups (-CF3_3) attached to a benzene ring. These functional groups significantly influence its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 3-NBTF can be attributed to several mechanisms:

  • Electrophilic Reactions : The nitro group can undergo reduction to form reactive intermediates that interact with nucleophilic sites in proteins, potentially leading to enzyme inhibition .
  • Lipophilicity : The trifluoromethyl groups enhance the lipophilicity of the compound, facilitating better membrane penetration and interaction with cellular targets .
  • Pharmacokinetics : The presence of the nitro group affects the pharmacokinetic properties, influencing absorption, distribution, metabolism, and excretion (ADME) profiles .

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nitrobenzene compounds demonstrate activity against various bacterial strains. Specifically, 3-NBTF has been noted for its potential against Gram-positive bacteria such as Staphylococcus aureus .

Compound MIC (μM) Target Organism
This compound20Staphylococcus aureus
Nitro derivative X30Pseudomonas aeruginosa

Antitumor Activity

The nitro group in 3-NBTF is also associated with antitumor effects. Studies suggest that compounds with a similar structure can inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The specific mechanisms remain an area for further research .

Anti-inflammatory Effects

Preliminary studies suggest that 3-NBTF may possess anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it a candidate for treating conditions characterized by chronic inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on several nitro-substituted compounds found that 3-NBTF exhibited notable antibacterial activity against resistant strains of bacteria, suggesting its potential use as an alternative antimicrobial agent in clinical settings .
  • Antitumor Research : In vitro studies demonstrated that 3-NBTF could inhibit the proliferation of cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies .

Safety Profile

While the biological activities of 3-NBTF are promising, safety considerations are critical:

  • Toxicity Studies : Current literature indicates a lack of comprehensive toxicity data for 3-NBTF. However, it is classified as a combustible liquid and should be handled with care to avoid exposure risks .
  • Regulatory Status : As per available data, there are no known acute or chronic health effects associated with short-term exposure to 3-NBTF; however, long-term effects remain untested .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 3-nitrobenzotrifluoride, and how do reaction parameters influence isomer distribution?

  • Methodological Answer : this compound is typically synthesized via nitration of benzotrifluoride. Evidence indicates that nitration conditions (e.g., nitrating agent concentration, temperature, and solvent) critically influence isomer ratios. For example, nitration at 40–50°C with mixed HNO₃/H₂SO₄ yields a 6:3:91 mixture of 2-nitro-, 4-nitro-, and this compound isomers . To minimize byproducts, use controlled stoichiometry and monitor reaction kinetics via HPLC or GC-MS.

Q. How can researchers ensure the purity of this compound for pharmaceutical impurity studies?

  • Methodological Answer : Purification involves fractional crystallization or column chromatography using non-polar solvents (e.g., hexane). Purity validation requires quantitative NMR (¹H/¹⁹F) and LC-MS to detect trace impurities like 3-trifluoromethyl-4-nitrophenol, a common byproduct . Certified reference materials (CRMs) with >95% purity, as listed in reagent catalogs, are recommended for calibration .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Avoid cellulose-based absorbents (e.g., paper towels) due to incompatibility with nitroaromatics; instead, use sand or vermiculite for spills . Personal protective equipment (PPE) must include nitrile gloves and full-face respirators, as skin contact or inhalation can cause toxicity. Storage should comply with OSHA guidelines for oxidizers, with secondary containment to prevent water ingress .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : The strong electron-withdrawing effect of the -CF₃ group meta to the nitro substituent directs electrophilic attacks to specific positions. Computational studies (DFT) can model charge distribution, while experimental validation involves kinetic profiling of reactions with amines or thiols. Contrast results with non-fluorinated analogs to isolate electronic vs. steric effects .

Q. What analytical strategies resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR spectra may arise from solvent polarity or isotopic impurities. Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for reproducibility. Cross-validate with high-resolution mass spectrometry (HRMS) and reference NIST databases to confirm molecular ion peaks . For conflicting thermal stability data, employ differential scanning calorimetry (DSC) under inert atmospheres .

Q. How can researchers design experiments to assess the environmental persistence of this compound?

  • Methodological Answer : Conduct OECD 301 biodegradation tests under aerobic/anaerobic conditions, monitoring degradation intermediates via GC-ECD. Compare hydrolysis rates at varying pH levels (4–9) to simulate natural water systems. Pair with computational QSAR models to predict bioaccumulation potential, referencing EPA test guidelines for nitroaromatics .

Q. Key Notes

  • Avoid citing non-peer-reviewed sources (e.g., vendor catalogs) for mechanistic claims.
  • For computational studies, cross-validate with experimental data from NIST or EPA repositories .
  • Contradictions in reactivity or stability data require iterative hypothesis testing, as outlined in qualitative research frameworks .

Properties

IUPAC Name

1-nitro-3-(trifluoromethyl)benzene
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InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)5-2-1-3-6(4-5)11(12)13/h1-4H
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InChI Key

WHNAMGUAXHGCHH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F
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Molecular Formula

C7H4F3NO2
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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DSSTOX Substance ID

DTXSID9025794
Record name 1-Nitro-3-(trifluoromethyl)benzene
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Molecular Weight

191.11 g/mol
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Physical Description

3-nitro-alpha,alpha,alpha-trifluorotoluene is a pale oily liquid. Insoluble in water. (NTP, 1992), Pale straw-colored liquid; [HSDB]
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Record name m-(Trifluoromethyl)nitrobenzene
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Boiling Point

397 °F at 760 mmHg (NTP, 1992), 203 °C
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Record name M-(TRIFLUOROMETHYL)NITROBENZENE
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Flash Point

214 °F (NTP, 1992), 103 °C OC.
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Solubility

Insoluble (NTP, 1992), SOL IN ORGANIC SOLVENTS; INSOL IN WATER
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Density

1.437 at 59.9 °F (NTP, 1992) - Denser than water; will sink, 1.437 @ 15.5 °C
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Vapor Density

6.59 (AIR= 1)
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Vapor Pressure

0.25 [mmHg]
Record name m-(Trifluoromethyl)nitrobenzene
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Color/Form

PALE STRAW, THIN OILY LIQ

CAS No.

98-46-4
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Record name 5-Nitrobenzotrifluoride
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Record name Benzene, 1-nitro-3-(trifluoromethyl)-
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Record name .ALPHA.,.ALPHA.,.ALPHA.-TRIFLUORO-3-NITROTOLUENE
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Record name M-(TRIFLUOROMETHYL)NITROBENZENE
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Melting Point

27.7 °F (NTP, 1992), FP: -5.0 °C
Record name 3-NITRO-ALPHA,ALPHA,ALPHA-TRIFLUOROTOLUENE
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Record name M-(TRIFLUOROMETHYL)NITROBENZENE
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Synthesis routes and methods I

Procedure details

The nitration step (a) may be effected by using various nitrating agents such as concentrated nitric-sulfuric acid, potassium nitrate--sulfuric acid and nitric acid-acetic acid. The preferred nitrating agent is connected nitric-sulfuric acid. The reaction is carried out by slowly adding fuming nitric acid to a mixture of benzotrifluoride in concentrated sulfuric acid while maintaining the temperature of the reaction between 0° to 40° C., preferably 20°-30° C. When the addition is complete, the reaction is allowed to continue for 1 to 2 hours, preferably 1 hour at room temperature. 3-Nitrobenzotrifluoride is isolated from the reaction mixture by conventional techniques.
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
nitric acid acetic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitric-sulfuric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

To a stirred mixture of benzotrifluoride (80.0 g, 0.55 m) and concentrated sulphuric acid (200 ml) was added fuming nitric acid (95% w/w; 29.3 ml, 44.0 g, 1.2 equivalents) over 30 minutes, maintaining the temperature of the stirred reaction mixture at between 20° and 30° by means of external cooling. After completion of the addition, stirring was continued at room temperature for a further hour and then the reaction mixture was poured onto a mixture of ice (1 kg) and water (100 ml). The resultant mixture was extracted with dichloromethane (2×250 ml) and the combined extracts washed with water (2×100 ml). The organic solution was then dried (over MgSO4) and evaporated under reduced pressure at 30° to give 3-nitrobenzotrifluoride (102 g, 94.0% w/w by GLC assay, 91% yield), as a pale-yellow oil.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
29.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
1 kg
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitrobenzotrifluoride
3-Nitrobenzotrifluoride
3-Nitrobenzotrifluoride
3-Nitrobenzotrifluoride
3-Nitrobenzotrifluoride
3-Nitrobenzotrifluoride

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